molecular formula C23H31N5O B5302219 N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide

N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide

Cat. No. B5302219
M. Wt: 393.5 g/mol
InChI Key: OVSMLUUOTLXYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide, also known as PEPB, is a novel compound that has gained attention in the scientific community for its potential as a therapeutic agent. PEPB is a bipiperidine derivative that has been synthesized through a multi-step process involving pyrazine and piperidine.

Mechanism of Action

N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide exerts its effects through the modulation of various signaling pathways. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has also been shown to inhibit the activity of MAPKs, which are involved in the regulation of cell growth and differentiation. Additionally, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has also been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. Additionally, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to improve cognitive function and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has several advantages as a therapeutic agent for laboratory experiments. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide is a novel compound that has not been extensively studied, which makes it an attractive candidate for further research. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has also been shown to have low toxicity, which makes it a safe compound to use in laboratory experiments. However, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has several limitations as a therapeutic agent. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has poor solubility in water, which makes it difficult to administer in vivo. Additionally, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has poor bioavailability, which limits its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide. One potential direction is to investigate the efficacy of N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the mechanism of action of N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide in regulating inflammation and oxidative stress. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide in vivo. Overall, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has shown promising results as a therapeutic agent and warrants further investigation.

Synthesis Methods

N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been synthesized through a multi-step process involving pyrazine and piperidine. The synthesis of N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide involves the reaction of 2-bromoethyl benzene with pyrazine-2-carboxylic acid, followed by the reduction of the resulting ester with lithium aluminum hydride. The reduction product is then reacted with 1,4-dibromobutane to yield the bipiperidine intermediate, which is then converted to N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide through the reaction with 3-isocyanato-1-phenylpropan-1-ol.

Scientific Research Applications

N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to have potential as a therapeutic agent for various diseases. In recent years, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has also been shown to exhibit neuroprotective effects and has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-phenylethyl)-1-(1-pyrazin-2-ylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c29-23(26-11-8-19-5-2-1-3-6-19)20-7-4-14-28(18-20)21-9-15-27(16-10-21)22-17-24-12-13-25-22/h1-3,5-6,12-13,17,20-21H,4,7-11,14-16,18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSMLUUOTLXYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C3=NC=CN=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.